Benzyl (2-Oxopropyl)carbamate
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Overview
Description
Benzyl (2-Oxopropyl)carbamate is an organic compound belonging to the class of benzyloxycarbonyls. These compounds contain a carbonyl group substituted with a benzyloxyl group. This compound is a small molecule with the chemical formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-Oxopropyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with 2-oxopropylamine under mild conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Another method involves the use of carbamate synthesis by amination or rearrangement, where amines, carbon dioxide, and halides are coupled in the presence of cesium carbonate and tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-Oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
Benzyl (2-Oxopropyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (2-Oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a protecting group for amines, preventing unwanted reactions during synthesis. The compound’s effects are mediated through its ability to form stable carbamate linkages with amines, which can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-oxopropyl group.
Carbamic acid derivatives: These compounds share the carbamate functional group but differ in their substituents.
Uniqueness
Benzyl (2-Oxopropyl)carbamate is unique due to its specific structure, which includes both a benzyloxycarbonyl group and a 2-oxopropyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
111491-97-5 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
benzyl N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
GVRXLHLFAABVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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